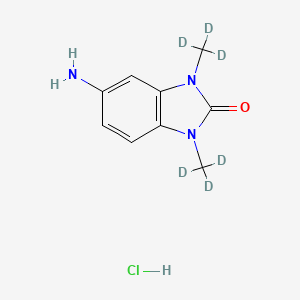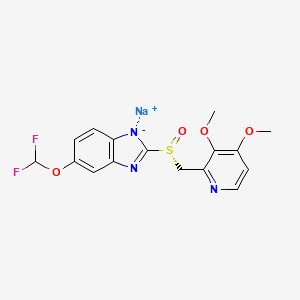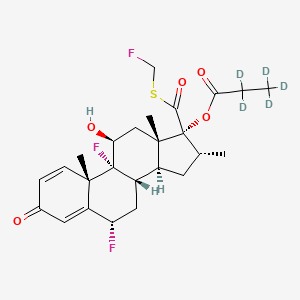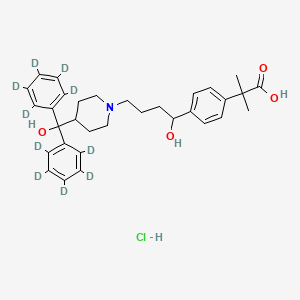
3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is a chemical compound known for its utility in bioconjugation and cross-linking applications. It is widely used in the preparation of maleimide-activated carrier proteins that can spontaneously react with sulfhydryls, making it a valuable reagent in various biochemical and medical research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester typically involves the reaction of 3-(Methylmaleimido)propionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds and with thiol groups to form thioether bonds .
Common Reagents and Conditions
Nucleophilic Substitution: The compound reacts with primary amines in a buffer solution at pH 7-9 to form amide bonds.
Thiol Reaction: It reacts with thiol groups at pH 6.5-7.5 to form stable thioether bonds.
Major Products
Amide Bonds: Formed when reacting with primary amines.
Thioether Bonds: Formed when reacting with thiol groups.
科学的研究の応用
3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is extensively used in scientific research due to its versatility:
Chemistry: Used as a cross-linking reagent in the synthesis of polymers and bioconjugates.
Biology: Employed in the modification of proteins and peptides for various assays and studies.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of biosensors and other biotechnological devices.
作用機序
The compound exerts its effects through the formation of covalent bonds with nucleophilic groups such as amines and thiols. The N-succinimidyl ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiols to form thioether bonds. These reactions are crucial for the cross-linking and bioconjugation processes .
類似化合物との比較
Similar Compounds
- N-(3-Maleimidopropionyloxy)succinimide
- N-Maleoyl-β-alanine N′-hydroxysuccinimide ester
- N-Succinimidyl 3-maleimidopropionate
Uniqueness
3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is unique due to its methyl group, which can influence its reactivity and stability compared to other similar compounds. This slight structural difference can make it more suitable for specific applications where enhanced stability or reactivity is required .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c1-7-6-10(17)13(12(7)19)5-4-11(18)20-14-8(15)2-3-9(14)16/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBFPXNMFGIQCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)
![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/new.no-structure.jpg)



![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)





